molecular formula C15H20N2O5S B5196958 METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE

METHYL 3-(1-METHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE

Cat. No.: B5196958
M. Wt: 340.4 g/mol
InChI Key: FCRGNYCPKFYBEB-UHFFFAOYSA-N
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Description

Methyl 3-(1-methanesulfonylpiperidine-4-amido)benzoate is a complex organic compound that contains a piperidine ring, a benzoate ester, and a methanesulfonyl group. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. It consists of 46 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methanesulfonylpiperidine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl 3-(1-methanesulfonylpiperidine-4-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(1-methanesulfonylpiperidine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-methanesulfonylpiperidine-4-amido)benzoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the methanesulfonyl group and the piperidine ring provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-22-15(19)12-4-3-5-13(10-12)16-14(18)11-6-8-17(9-7-11)23(2,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRGNYCPKFYBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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